molecular formula C9H15NO2 B8635497 Prop-2-yn-1-yl (2,2-dimethylpropyl)carbamate CAS No. 89733-22-2

Prop-2-yn-1-yl (2,2-dimethylpropyl)carbamate

Cat. No. B8635497
CAS RN: 89733-22-2
M. Wt: 169.22 g/mol
InChI Key: JPLYTQQIMCNVHZ-UHFFFAOYSA-N
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Patent
US04721523

Procedure details

4520 g (40 moles) of neopentylisocyanate and 1 g of diazabicyclooctane (Dabco) are heated to 80° C. (10 l flask) and 2240 g (40 moles) of propargyl alcohol are then added in the course of 1.5 hours. When the addition of the alcohol has ended, IR spectra are used to monitor whether the reaction is complete. When the NCO band has disappeared, the mixture is distilled under a high vacuum. 6395 g (95% of theory) of 2-propinyl N-neopentylcarbamate of boiling point: 85° C./40 mbar are obtained.
Quantity
4520 g
Type
reactant
Reaction Step One
Quantity
2240 g
Type
reactant
Reaction Step One
Name
diazabicyclooctane
Quantity
1 g
Type
catalyst
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NCO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:6]=[C:7]=[O:8])[C:2]([CH3:5])([CH3:4])[CH3:3].[CH2:9]([OH:12])[C:10]#[CH:11]>N1(C2CCCCCCC2)CCCCCCN1>[CH2:1]([NH:6][C:7](=[O:8])[O:12][CH2:9][C:10]#[CH:11])[C:2]([CH3:5])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
4520 g
Type
reactant
Smiles
C(C(C)(C)C)N=C=O
Name
Quantity
2240 g
Type
reactant
Smiles
C(C#C)O
Name
diazabicyclooctane
Quantity
1 g
Type
catalyst
Smiles
N1(NCCCCCC1)C1CCCCCCC1
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
NCO
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added in the course of 1.5 hours
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
the mixture is distilled under a high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C(C)(C)C)NC(OCC#C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6395 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.